5-Bromo-2-(tributylstannyl)pyridine is a valuable precursor for the synthesis of bidentate ligands containing a pyridine and a stannole group. These ligands can be used in various coupling reactions to create complex organic molecules with specific properties. Source: Journal of the American Chemical Society:
The carbon-tin (C-Sn) bond in 5-Bromo-2-(tributylstannyl)pyridine can be exploited in Stille coupling reactions. This type of reaction allows researchers to introduce a desired organic fragment onto a molecule containing a halogen (like bromine) at a specific position. Source: Chemical Reviews
-Bromo-2-(tributylstannyl)pyridine can be used to create complexes with transition metals like platinum. These complexes can exhibit interesting photoluminescent properties, making them potentially useful in the development of organic light-emitting diodes (OLEDs). Source: Inorganic Chemistry
Researchers have explored the use of 5-Bromo-2-(tributylstannyl)pyridine in the synthesis of molecular machines called rotaxanes. These molecules possess unique structures and properties that could be harnessed for future technological applications. Source: Supramolecular Chemistry
5-Bromo-2-(tributylstannyl)pyridine is an organotin compound characterized by its empirical formula and a molecular weight of 447.04 g/mol. This compound features a pyridine ring substituted with a bromine atom and a tributylstannyl group, which significantly influences its chemical behavior and reactivity. The presence of these functional groups allows it to participate in various
While specific biological activity data for 5-Bromo-2-(tributylstannyl)pyridine is limited, organotin compounds are generally known for their diverse biological activities. Some organotin derivatives have shown potential antifungal and antibacterial properties, indicating that this compound may also exhibit similar activities. Further research is necessary to elucidate its specific biological effects .
The synthesis of 5-Bromo-2-(tributylstannyl)pyridine typically involves the stannylation of 5-bromo-2-chloropyridine. A common method includes:
Although specific industrial production methods are not extensively documented, scaling up the laboratory synthesis involves optimizing reaction conditions such as temperature and pressure, often utilizing continuous flow reactors to enhance yield and efficiency .
5-Bromo-2-(tributylstannyl)pyridine has several applications in scientific research:
Several compounds share structural similarities with 5-Bromo-2-(tributylstannyl)pyridine. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
5-Bromo-2-Chloropyridine | A pyridine derivative with bromine and chlorine substituents | Precursor for synthesizing 5-Bromo-2-(tributylstannyl)pyridine |
2-(Tributylstannyl)pyridine | Lacks the bromine substituent | Less reactive due to absence of bromine; used in different synthetic pathways |
5-Bromo-2-(Trimethylstannyl)pyridine | Similar structure but with trimethylstannyl group | Different steric and electronic properties compared to tributylstannyl variant |
The uniqueness of 5-Bromo-2-(tributylstannyl)pyridine lies in its dual functionality provided by both the bromine and tributylstannyl groups. This combination allows it to participate in a wider range of
Acute Toxic;Irritant;Health Hazard;Environmental Hazard